molecular formula C38H57NO14 B1459011 Fmoc-NH-PEG10-CH2CH2COOH CAS No. 2101563-45-3

Fmoc-NH-PEG10-CH2CH2COOH

Cat. No.: B1459011
CAS No.: 2101563-45-3
M. Wt: 751.9 g/mol
InChI Key: NAILXQLIMFAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG10-CH2CH2COOH: is a derivative of polyethylene glycol (PEG) that has been modified with a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer between peptide chains, enhancing solubility and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG10-CH2CH2COOH involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides hydrophilicity and flexibility, while the terminal carboxylic acid group allows for further conjugation reactions .

Biological Activity

Fmoc-NH-PEG10-CH2CH2COOH is a versatile compound widely utilized in biochemical and pharmaceutical research. As a derivative of polyethylene glycol (PEG), it features a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique structure allows it to serve as a hydrophilic linker in various applications, particularly in peptide synthesis and drug delivery systems.

  • Molecular Formula : C₃₈H₅₇N₁O₁₄
  • Molecular Weight : 751.86 g/mol
  • CAS Number : 2101563-45-3
  • Solubility : Highly soluble in water, with reported solubility values varying across sources (e.g., up to 39.2 mg/ml) .

This compound functions primarily as a linker or spacer in chemical and biological systems. Its hydrophilicity enhances the solubility and stability of peptides, making it an ideal candidate for:

  • Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the introduction of PEG spacers that improve the pharmacokinetic properties of peptides .
  • Drug Delivery : The compound aids in the formulation of nanoparticles and micelles that encapsulate hydrophobic drugs, thus enhancing their bioavailability .

1. PEGylation of Peptides and Proteins

The introduction of PEG chains via this compound modifies the pharmacodynamics and pharmacokinetics of therapeutic proteins:

  • Improved Solubility : PEGylation increases solubility, reducing aggregation and enhancing stability.
  • Reduced Immunogenicity : The hydrophilic nature of PEG minimizes recognition by the immune system, prolonging circulation time in vivo .

2. Synthesis of PROTACs

This compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins within cells. This application highlights its role in targeted drug development .

Study 1: Enhanced Drug Delivery Systems

A study demonstrated that nanoparticles formulated with this compound significantly improved the delivery efficiency of chemotherapeutic agents compared to conventional formulations. The PEGylated nanoparticles exhibited enhanced cellular uptake and reduced cytotoxicity against healthy cells, indicating a promising strategy for cancer therapy .

Study 2: Bioconjugation Techniques

Research involving bioconjugation techniques using this compound showed successful attachment to antibodies, resulting in antibody-drug conjugates (ADCs). These ADCs displayed increased specificity towards cancer cells while minimizing off-target effects, showcasing the compound's utility in precision medicine approaches .

Comparative Analysis with Similar Compounds

CompoundMolecular WeightApplicationsUnique Features
Fmoc-NH-PEG4-CH2CH2COOH507.56 g/molPeptide synthesis, drug deliveryShorter PEG chain
Fmoc-NH-(PEG)-COOH (9 atoms)651.73 g/molSimilar applicationsIntermediate PEG length
Fmoc-NH-(PEG)-COOH (20 atoms)883.05 g/molEnhanced solubilityLonger PEG chain for flexibility

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILXQLIMFAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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